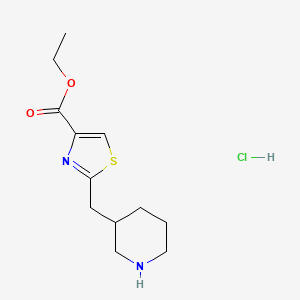

Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The active component with the piperidine moiety developed a stable hydrophobic interaction with the IKKb catalytic pocket .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .Molecular Structure Analysis

The molecular formula of “tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride” is C11H23ClN2O2 . The average mass is 250.766 Da and the monoisotopic mass is 250.144806 Da .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Aplicaciones Científicas De Investigación

Synthesis and Biological Properties

Research into piperidine substituted benzothiazole derivatives, closely related to the compound , demonstrates their synthesis and investigation for biological properties. These compounds show promising antibacterial and antifungal activities due to their unique structural components. This suggests that Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate; hydrochloride could have similar applications in developing new antimicrobial agents (Shafi et al., 2021).

Antimicrobial Activity

Studies on new pyridine derivatives, including those with piperidine, have been explored for their in vitro antimicrobial activity, showcasing modest to variable activity against bacteria and fungi. This highlights the potential of Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate; hydrochloride in contributing to the development of new antimicrobial substances (Patel et al., 2011).

Anticancer Potential

The synthesis and evaluation of propanamide derivatives bearing the piperidinyl-1,3,4-oxadiazole as potential anticancer agents demonstrate significant interest in compounds containing piperidine structures for cancer treatment. This research indicates that compounds structurally related to Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate; hydrochloride could also be explored for their anticancer capabilities (Rehman et al., 2018).

Antituberculosis Activity

The design and synthesis of thiazole-aminopiperidine hybrid analogues for novel Mycobacterium tuberculosis GyrB inhibitors showcase the critical role these compounds play in antituberculosis drug development. This suggests that Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate; hydrochloride might have applications in the research and development of new treatments for tuberculosis (Jeankumar et al., 2013).

Mecanismo De Acción

Safety and Hazards

While specific safety data for “Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;hydrochloride” is not available, it’s important to handle all chemicals with care. Piperidine, for example, is classified as a flammable liquid and vapor, and it can be harmful if swallowed, in contact with skin, or if inhaled .

Direcciones Futuras

Piperidines play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of piperidine derivatives in pharmaceuticals .

Propiedades

IUPAC Name |

ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S.ClH/c1-2-16-12(15)10-8-17-11(14-10)6-9-4-3-5-13-7-9;/h8-9,13H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCYRYOTKLTPKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CC2CCCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2664282.png)

![N-(3,4-dimethylphenyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2664288.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2664289.png)

![Methyl 1-{[(tert-butoxy)carbonyl]amino}-2-methylindolizine-3-carboxylate](/img/structure/B2664290.png)

![Methyl 2-[2-chloropropanoyl(methyl)amino]-2-(oxetan-3-yl)acetate](/img/structure/B2664293.png)

![4-[3-(2-Thienyl)acryloyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2664295.png)

![tert-butyl N-{4-[(1-cyano-2-hydroxyethyl)carbamoyl]phenyl}carbamate](/img/structure/B2664297.png)

![4-{[3-(Methylamino)propyl]amino}butanoic acid dihydrochloride](/img/structure/B2664298.png)

![(4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2664304.png)